ATP-Red 1
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Overview
Description
ATP-Red 1 is a multisite-binding switchable fluorescent probe that selectively and rapidly detects intracellular concentrations of adenosine triphosphate (ATP) in living cells. It is widely used in scientific research due to its high specificity and sensitivity in measuring ATP levels, which are crucial for various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
ATP-Red 1 is synthesized through a series of chemical reactions involving the formation of a boron-ribose complex. The synthetic route typically involves the following steps:
Formation of the boron-ribose complex: This step involves the reaction of boronic acid with ribose to form a boron-ribose complex.
Introduction of the fluorescent moiety: The fluorescent moiety is introduced through a coupling reaction with the boron-ribose complex.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by:
Optimizing reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and purity.
Automating the process: Automation of the synthesis and purification steps ensures consistency and efficiency in production.
Quality control: Rigorous quality control measures, including HPLC and mass spectrometry, are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ATP-Red 1 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may affect its fluorescence properties.
Reduction: Reduction reactions can also impact the fluorescence intensity of this compound.
Substitution: Substitution reactions involving the boron-ribose complex can modify the structure and properties of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:
Oxidation products: Oxidation reactions may result in the formation of oxidized derivatives of this compound.
Reduction products: Reduction reactions may yield reduced forms of this compound with altered fluorescence properties.
Scientific Research Applications
ATP-Red 1 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study ATP levels in various chemical reactions and processes.
Biology: Employed in live-cell imaging to monitor ATP levels in real-time, providing insights into cellular metabolism and energy production.
Medicine: Utilized in medical research to investigate the role of ATP in various diseases and conditions, such as cancer and neurodegenerative disorders.
Industry: Applied in industrial processes to monitor ATP levels and optimize production processes
Mechanism of Action
ATP-Red 1 exerts its effects through a mechanism involving the binding of ATP to the boron-ribose complex. The presence of ATP induces a conformational change in the complex, resulting in the opening of the ring structure and the production of fluorescence. This fluorescence can be measured to determine ATP levels in living cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ATP-Red 1 include:
BioTracker ATP-Red: Another fluorescent probe used for detecting ATP in living cells.
Mito-Tracker Green: A fluorescent dye used to stain mitochondria in live cells.
JC-1: A fluorescent dye used to measure mitochondrial membrane potential
Uniqueness of this compound
This compound is unique due to its high specificity and sensitivity in detecting ATP levels. Unlike other fluorescent probes, this compound can rapidly and selectively respond to changes in ATP concentrations, making it an invaluable tool in scientific research .
Properties
IUPAC Name |
[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36BN3O4/c1-5-36(6-2)23-17-19-27-31(21-23)42-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35(40)41/h9-22,40-41H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNKNUIFMZUJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36BN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.